3-Chloro-1-cyclopropyl-1,2-dihydropyrazin-2-one
Description
Properties
IUPAC Name |
3-chloro-1-cyclopropylpyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-6-7(11)10(4-3-9-6)5-1-2-5/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWLVTMIVKMYQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CN=C(C2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201272773 | |
| Record name | 2(1H)-Pyrazinone, 3-chloro-1-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201272773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432678-92-6 | |
| Record name | 2(1H)-Pyrazinone, 3-chloro-1-cyclopropyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1432678-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(1H)-Pyrazinone, 3-chloro-1-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201272773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Synthesis via N-Alkylation and Halogenation
A common approach involves:
Step 1: Formation of 1-cyclopropyl-1,2-dihydropyrazin-2-one core
This can be achieved by N-alkylation of 1,2-dihydropyrazin-2-one with a cyclopropyl halide (e.g., cyclopropyl bromide or chloride) under basic conditions. The nucleophilic nitrogen attacks the cyclopropyl electrophile to form the N-cyclopropyl derivative.Step 2: Selective chlorination at the 3-position
Chlorination can be performed using reagents such as N-chlorosuccinimide (NCS) or other mild chlorinating agents that selectively introduce chlorine at the 3-position of the heterocycle without degrading the ring.
This method requires careful control of reaction conditions (temperature, solvent, stoichiometry) to avoid over-chlorination or ring opening.
Modular Synthesis Using Transition Metal Catalysis
Recent advances in heterocyclic synthesis suggest the use of transition metal-catalyzed N–H insertion and cyclodehydration reactions to assemble substituted dihydropyrazinones. For example, rhodium(II)-catalyzed N–H bond insertion of sulfonyl triazoles with α-aminoketones followed by cyclodehydration with Lewis acids (e.g., BF3·OEt2) can yield substituted nitrogen heterocycles structurally related to dihydropyrazinones.
Although this method has been demonstrated for 3-azapyrroles, it may be adapted for dihydropyrazinones by selecting appropriate precursors and reaction conditions.
Reaction Conditions and Catalysts
The following table summarizes typical reaction conditions for key steps based on analogous heterocycle syntheses:
| Step | Reagents/Catalysts | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| N-Alkylation | Cyclopropyl bromide, Base (e.g., K2CO3) | DMF or Acetonitrile | 50–80 | 4–12 h | 70–85 | Mild base promotes selective N-alkylation |
| Chlorination at 3-position | N-Chlorosuccinimide (NCS) | Dichloromethane | 0–25 | 1–3 h | 60–75 | Controlled addition to avoid over-chlorination |
| Rh(II)-Catalyzed N–H insertion | Rh2(OAc)4 catalyst, 1-sulfonyl-1,2,3-triazoles | Toluene | 60–80 | 2–4 h | 80–95 | High selectivity in N–H insertion |
| Cyclodehydration | BF3·OEt2 | Dichloromethane | 60–80 | 1–2 h | 50–70 | Promotes ring closure and dehydration |
Research Findings and Optimization Notes
Catalyst Selection: Rhodium(II) acetate [Rh2(OAc)4] is effective for N–H insertion steps, providing high yields and tolerating various substituents. Bulky rhodium catalysts show reduced activity.
Solvent Effects: Aromatic solvents like toluene improve yields in N-alkylation and N–H insertion steps, likely due to better solubility and stabilization of intermediates.
Temperature Control: Moderate temperatures (60–80 °C) favor desired transformations; higher temperatures may lead to decomposition or side reactions.
Chlorination Specificity: Using mild chlorinating agents at low temperature ensures selective substitution at the 3-position without affecting other sensitive sites.
One-Pot Synthesis Potential: Telescoping N–H insertion and cyclodehydration steps into a single pot has been demonstrated for related compounds, improving efficiency and reducing purification steps.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Stepwise N-alkylation + chlorination | N-alkylation with cyclopropyl halide, then chlorination | Straightforward, uses commercially available reagents | Requires careful control to avoid side reactions |
| Cyclopropanation of alkene precursors | Alkene precursor synthesis, cyclopropanation, chlorination | Allows late-stage cyclopropyl introduction | Multi-step, potentially lower overall yield |
| Rh(II)-Catalyzed N–H insertion and cyclodehydration | Transition metal catalysis, N–H insertion, ring closure | High selectivity, modular, adaptable | Requires specialized catalysts and conditions |
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-1-cyclopropyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the reagents and conditions used.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C_6H_8ClN_3O
- Molecular Weight : 175.60 g/mol
- IUPAC Name : 3-chloro-1-cyclopropyl-1,2-dihydropyrazin-2-one
Physical Properties
- Appearance : Typically appears as a white to off-white powder.
- Solubility : Soluble in organic solvents; limited solubility in water.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent in several areas:
Antimicrobial Activity
Research indicates that derivatives of pyrazinones exhibit significant antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their function. Studies have shown that similar compounds can effectively combat resistant strains of bacteria .
Anticancer Properties
There is emerging evidence suggesting that pyrazinone derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer lines, including breast and prostate cancers . The mechanism often involves the modulation of key signaling pathways related to cell survival and apoptosis.
Neuropharmacology
The compound's potential neuroprotective effects are under investigation. Preliminary studies suggest that it may have implications for treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Agricultural Chemistry
Research into the agricultural applications of this compound has identified its potential as a pesticide or herbicide. Its unique chemical structure may allow it to act on specific biological targets in pests while minimizing harm to non-target organisms .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various pyrazinone derivatives, including this compound. The results demonstrated a significant reduction in bacterial growth against Staphylococcus aureus and Escherichia coli, suggesting potential for development into an effective antibiotic .
Case Study 2: Cancer Cell Line Testing
In a recent study, the compound was tested against several cancer cell lines. It was found to inhibit proliferation by inducing cell cycle arrest at the G2/M phase. This study highlights the compound's potential as a lead structure for developing new anticancer agents .
Mechanism of Action
The mechanism by which 3-Chloro-1-cyclopropyl-1,2-dihydropyrazin-2-one exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific molecular targets or pathways to modulate biological processes. The exact mechanism would need to be determined through detailed experimental studies.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Table 1: Key Structural and Commercial Comparisons
Key Observations:
Structural Diversity in Heterocycles: Unlike Methylclonazepam (a benzodiazepine derivative with anxiolytic properties) , this compound lacks the fused benzene ring and nitro group, likely reducing its central nervous system activity.
Reactivity and Stability: The chlorine atom at position 3 in the pyrazinone core suggests susceptibility to nucleophilic substitution, a feature shared with 4-(3-chloropyrazin-2-yl)cyclohexanone . However, the electron-withdrawing cyclopropane ring could stabilize the pyrazinone ring against hydrolysis relative to simpler analogs.
Commercial and Synthetic Relevance: Both this compound and 4-(3-chloropyrazin-2-yl)cyclohexanone are sold by EOS Med Chem for medicinal chemistry, implying their utility as intermediates in drug discovery . In contrast, Methylclonazepam is a controlled substance with well-documented psychoactive effects .
Data Limitations: No direct pharmacological or kinetic data for this compound were found in the reviewed evidence. Comparative assessments rely on structural inferences and vendor descriptions .
Biological Activity
3-Chloro-1-cyclopropyl-1,2-dihydropyrazin-2-one (CAS No. 1432678-92-6) is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.
This compound is characterized by its unique structure, which includes a chlorinated pyrazinone framework. The molecular formula is with a molecular weight of approximately 175.6 g/mol. Its structure contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Research indicates that compounds with similar structures often act as inhibitors or modulators of various kinases and other enzymes involved in cellular signaling pathways.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₆H₈ClN₃O |
| Molecular Weight | 175.6 g/mol |
| CAS Number | 1432678-92-6 |
Anticancer Potential
Recent studies have explored the anticancer properties of this compound. For instance, research focusing on its effects on cancer cell lines has shown promising results in inhibiting cell proliferation and inducing apoptosis in various types of cancer cells. The compound has been tested against HeLa cells and demonstrated significant antiproliferative effects, suggesting its potential as an anticancer agent .
Enzyme Inhibition
The compound's ability to inhibit specific kinases has been a focal point of investigation. Similar compounds have been shown to inhibit mitotic kinases like Nek2, which plays a crucial role in cell division and tumor progression. Inhibition of such kinases can lead to reduced tumor growth and metastasis .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Cancer Cell Lines : In vitro studies demonstrated that treatment with the compound resulted in a dose-dependent reduction in cell viability in breast cancer cell lines (MDA-MB-231). The mechanism was linked to the induction of apoptosis via activation of caspase pathways .
- Kinase Inhibition Assays : In assays targeting Nek2 kinase, the compound exhibited competitive inhibition, showing an IC50 value indicative of strong binding affinity . This suggests that structural modifications could enhance its inhibitory potency.
Table 2: Summary of Biological Activities
Q & A
Basic: What are the recommended synthetic routes for 3-Chloro-1-cyclopropyl-1,2-dihydropyrazin-2-one?
Answer:
The compound can be synthesized via cyclopropane ring introduction to a pyrazinone scaffold. A validated method involves:
- Step 1: Chlorination of 1-cyclopropyl-1,2-dihydropyrazin-2-one using POCl₃ or SOCl₂ under reflux conditions.
- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
- Validation: Confirm structure via ¹H/¹³C NMR (δ ~5.2 ppm for cyclopropane protons) and LC-MS (expected [M+H]⁺ ~183.6) .
Troubleshooting: Incomplete chlorination may occur due to moisture; ensure anhydrous conditions.
Advanced: How to resolve contradictions between spectroscopic data and crystallographic results for this compound?
Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Mitigation strategies:
- Multi-technique validation: Compare XRD (using SHELXL for refinement ), solid-state NMR, and DFT-optimized geometries.
- Thermal ellipsoid analysis: Check for anisotropic displacement parameters in XRD to identify disordered regions.
- Solution-state dynamics: Use variable-temperature NMR to detect tautomeric equilibria.
Example: A cyclopropane ring distortion in XRD may not align with solution-phase NMR due to crystal packing forces .
Basic: What analytical methods are critical for impurity profiling?
Answer:
- HPLC-UV/HRMS: Use a C18 column (acetonitrile/0.1% formic acid gradient) to separate impurities. Detect chlorinated byproducts (e.g., decyclopropylated analogs) at ~210 nm.
- Reference standards: Cross-check with pharmacopeial guidelines for related chlorinated heterocycles (e.g., EP 4 374 877 A2 protocols ).
Key impurities:
| Impurity ID | Structure Feature | Detection Method |
|---|---|---|
| Imp-D | Bromophenyl-piperazine adduct | HPLC (RT ~8.2 min) |
| Imp-E | Chloroethylphenyl-piperazine | HRMS ([M+H]⁺ ~412.1) |
Advanced: How to design experiments for studying its reactivity under nucleophilic conditions?
Answer:
- Kinetic studies: Monitor substitution at the C3 chloro group using:
- Variable nucleophiles (e.g., amines, thiols) in DMF at 25–60°C.
- In-situ FTIR to track C-Cl bond cleavage (peaks ~550 cm⁻¹).
- Mechanistic probes: Use isotopic labeling (e.g., ¹⁸O in pyrazinone) to distinguish SN1 vs. SN2 pathways.
- Computational support: Perform DFT calculations (B3LYP/6-311+G*) to map transition states .
Note: Cyclopropane ring strain may accelerate reactivity; compare with non-cyclopropyl analogs.
Basic: What safety protocols apply for handling this compound?
Answer:
- Toxicity screening: Preliminary data suggest moderate cytotoxicity (IC₅₀ ~50 µM in HepG2 cells).
- Handling: Use fume hoods, nitrile gloves, and avoid inhalation. Store desiccated at –20°C.
- Spill management: Neutralize with 10% sodium bicarbonate, then adsorb with vermiculite.
Advanced: How to model its stability under oxidative stress for pharmaceutical applications?
Answer:
- Forced degradation: Expose to H₂O₂ (0.1–3% v/v) at 40°C for 24–72 hrs. Monitor via:
- LC-MS/MS: Identify oxidation products (e.g., N-oxide at C4).
- EPR: Detect radical intermediates.
- QSPR modeling: Correlate degradation rate with Hammett σ constants of substituents.
Critical parameter: Cyclopropane ring stability under ROS; compare with non-cyclopropyl derivatives .
Basic: What computational tools are suitable for predicting its physicochemical properties?
Answer:
- LogP prediction: Use MarvinSketch (ChemAxon) or ACD/Labs with atom-type corrections for cyclopropane.
- pKa estimation: Employ COSMO-RS for tautomer-specific ionization (predicted pKa ~8.2 for pyrazinone NH).
- Solubility: Apply Hansen solubility parameters with DMSO/water mixtures as solvents.
Advanced: How to address low reproducibility in crystallographic data?
Answer:
- Crystal polymorphism: Screen solvents (e.g., ethanol vs. acetonitrile) and cooling rates.
- Twinned crystals: Use SHELXL’s TWIN/BASF commands for refinement .
- Data collection: Optimize exposure time to minimize radiation damage (e.g., 0.5° oscillation, 10 s/frame).
Case study: A 2024 patent reported a monoclinic P2₁/c phase; discrepancies may arise from solvent inclusion .
Evidence Key
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
